molecular formula C13H15N3O5S2 B2975606 Methyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate CAS No. 887207-69-4

Methyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate

Cat. No. B2975606
CAS RN: 887207-69-4
M. Wt: 357.4
InChI Key: YSSSEBYBKMKALV-SQFISAMPSA-N
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Description

Methyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate, also known as MIPBA, is a synthetic compound that has gained attention in the scientific community for its potential applications in biological and medical research. MIPBA is a sulfonamide-based reagent that is widely used in the synthesis of peptides and proteins. The compound is also known for its ability to selectively label proteins and peptides, making it a valuable tool for biochemical and physiological studies.

Scientific Research Applications

Anti-Cancer Activity

Benzothiazole derivatives have been identified as potent anti-cancer agents. They exhibit significant biological activity by interfering with the cell cycle and inducing apoptosis in cancer cells. The specific compound may be involved in the synthesis of new benzothiazole derivatives that could be tested for anti-cancer properties .

Anti-Bacterial and Anti-Tuberculosis

These compounds have shown promise as anti-bacterial and anti-tuberculosis agents. Their mechanism of action often involves the inhibition of bacterial protein synthesis or interfering with the cell wall synthesis, which is crucial for bacterial growth and survival .

Anti-Diabetic Effects

Benzothiazoles are also being explored for their potential to act as anti-diabetic agents. They may work by modulating the activity of enzymes involved in glucose metabolism, thereby helping in the management of blood sugar levels .

Anthelmintic Applications

The anthelmintic activity of benzothiazoles makes them suitable for the development of treatments against parasitic worms. They can affect the energy metabolism of the parasites, leading to their death .

Neuroprotective Properties

Research has indicated that benzothiazole derivatives can have neuroprotective effects. They may protect nerve cells from damage and could be beneficial in the treatment of neurodegenerative diseases like Parkinson’s disease .

Enzyme Inhibition

Benzothiazoles have been studied as inhibitors of various enzymes. By inhibiting specific enzymes, they can regulate biological pathways that are important in disease processes, making them valuable in drug development .

Fluorescence and Imaging Reagents

Due to their fluorescent properties, benzothiazoles are used as imaging reagents. They can be used to label biomolecules, allowing for the visualization of cellular components and processes .

Electroluminescent Devices

The electronic properties of benzothiazoles make them suitable for use in electroluminescent devices. They can be used in the development of organic light-emitting diodes (OLEDs), which are used in display technology .

properties

IUPAC Name

methyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S2/c1-3-11(17)15-13-16(7-12(18)21-2)9-5-4-8(23(14,19)20)6-10(9)22-13/h4-6H,3,7H2,1-2H3,(H2,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSSEBYBKMKALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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